Cas no 924964-16-9 (2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances handling and storage compared to boronic acids, while the bromo substituent allows for further functionalization. The compound is particularly valuable in pharmaceutical and materials science research, enabling the synthesis of complex biaryl structures. Its high purity and consistent reactivity make it a reliable choice for precision applications in organic synthesis. The steric hindrance from the tetramethyl groups improves selectivity in coupling reactions, contributing to efficient bond formation under mild conditions.
2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
924964-16-9 structure
Product Name:2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:924964-16-9
MF:C14H20BBrO2
MW:311.022403717041
MDL:MFCD22494456
CID:4764354
PubChem ID:121229133
Update Time:2026-02-26

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-Bromo-2,5-dimethylphenylboronic acid pinacol ester
    • E92387
    • 924964-16-9
    • MFCD22494456
    • CS-0189421
    • MDL: MFCD22494456
    • Inchi: 1S/C14H20BBrO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
    • InChI Key: ASKNJJQBLNRYAR-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(B2OC(C)(C)C(C)(C)O2)C=C1C

Computed Properties

  • Exact Mass: 310.07397g/mol
  • Monoisotopic Mass: 310.07397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:924964-16-9)2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1193766
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:22
Price ($):494.0
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Additional information on 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compound CAS No 924964-16-9: 2-(4-Bromo-2,5-Dimethylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The compound with CAS No 924964-16-9 is a highly specialized boron-containing heterocyclic compound, specifically a dioxaborolane. Its full name is 2-(4-Bromo-2,5-Dimethylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane, which highlights its complex structure and functional groups. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique properties and potential applications.

The structure of this compound consists of a dioxaborolane ring system with a substituted phenyl group attached at the 2-position. The phenyl group is further substituted with bromine and two methyl groups at the 4-, 2-, and 5-positions respectively. This substitution pattern imparts both electronic and steric effects to the molecule, making it versatile for various chemical transformations. The dioxaborolane ring itself is a five-membered ring containing two oxygen atoms and one boron atom. This arrangement provides the molecule with a unique combination of stability and reactivity.

Recent studies have explored the use of this compound as a building block in the synthesis of advanced materials. For instance, researchers have utilized its boron-containing framework to construct boron-doped carbon materials, which exhibit enhanced electrical conductivity and thermal stability. These materials hold promise for applications in energy storage devices such as batteries and supercapacitors.

In addition to its role in materials science, this compound has also been investigated for its potential in organic synthesis. The bromine substituent on the phenyl ring serves as an excellent leaving group in nucleophilic substitution reactions. This property has been exploited to synthesize various derivatives with tailored functionalities. For example, substitution reactions have been employed to introduce different functional groups onto the phenyl ring or to modify the dioxaborolane moiety itself.

The synthesis of CAS No 924964-16-9 involves a multi-step process that typically begins with the preparation of the phenylboronic acid precursor. This precursor undergoes a series of transformations to introduce the necessary substituents and form the dioxaborolane ring system. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.

One of the most notable aspects of this compound is its stability under various reaction conditions. The dioxaborolane ring is known for its resistance to hydrolysis and oxidation under mild conditions. This stability makes it an ideal candidate for use in demanding chemical environments where other boron-containing compounds might degrade.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the boron atom in the dioxaborolane ring exhibits a partial positive charge due to resonance effects within the ring system. This charge distribution influences both its reactivity in chemical reactions and its interactions with other molecules.

In terms of applications beyond materials science and organic synthesis, this compound has shown potential in catalysis. Its ability to act as a Lewis acid has been leveraged in catalytic processes where precise control over reaction pathways is essential. For example, it has been used as a catalyst in cross-coupling reactions—a class of reactions that are fundamental to modern organic synthesis.

The versatility of CAS No 924964-16-9 extends into pharmaceutical research as well. Its unique structure allows for exploration in drug design where specific functional groups can be introduced to target biological systems effectively. Researchers are currently investigating its potential as a scaffold for developing new drug candidates with improved bioavailability and efficacy.

In conclusion, CAS No 924964-16-9 represents a fascinating example of how complex molecular architectures can lead to innovative applications across multiple scientific disciplines. From materials science to organic synthesis and catalysis, this compound continues to be a subject of intense research interest due to its remarkable properties and versatility.

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Amadis Chemical Company Limited
(CAS:924964-16-9)2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1193766
Purity:99%
Quantity:5g
Price ($):494.0
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